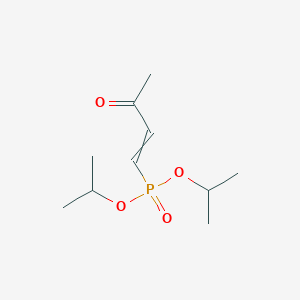
Diisopropyl (3-Oxo-1-buten-1-yl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diisopropyl (3-Oxo-1-buten-1-yl)phosphonate is an organic compound with the molecular formula C10H19O4P It is a phosphonate ester, characterized by the presence of a phosphonic acid group esterified with diisopropyl groups
準備方法
Synthetic Routes and Reaction Conditions
Diisopropyl (3-Oxo-1-buten-1-yl)phosphonate can be synthesized through the reaction of isopropyl alcohol with phosphorus trichloride, followed by the addition of a suitable carbonyl compound. The reaction typically involves the following steps:
Reaction of Isopropyl Alcohol with Phosphorus Trichloride: This step produces diisopropyl phosphite. [ 3 (\text{CH}_3)_2\text{CHOH} + \text{PCl}_3 \rightarrow [(\text{CH}_3)_2\text{CHO}]_2\text{POH} + 2\text{HCl} + (\text{CH}_3)_2\text{CHCl} ]
Addition of Carbonyl Compound: The diisopropyl phosphite is then reacted with a suitable carbonyl compound to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous feeding of reactants and efficient removal of by-products to ensure high yield and purity. The process is typically carried out under controlled temperature and pressure conditions to optimize the reaction rate and product quality.
化学反応の分析
Types of Reactions
Diisopropyl (3-Oxo-1-buten-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phosphonate group can participate in substitution reactions, where the diisopropyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
科学的研究の応用
Diisopropyl (3-Oxo-1-buten-1-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive phosphonate derivatives.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pesticides and herbicides.
作用機序
The mechanism of action of Diisopropyl (3-Oxo-1-buten-1-yl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it a versatile ligand in coordination chemistry. The compound can also participate in enzyme inhibition by mimicking the transition state of enzyme-catalyzed reactions, thereby blocking the active site.
類似化合物との比較
Similar Compounds
Diisopropyl methylphosphonate: Similar in structure but with a methyl group instead of the 3-oxo-1-buten-1-yl group.
Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate: Contains a cyclobutane ring instead of the butenyl group.
Uniqueness
Diisopropyl (3-Oxo-1-buten-1-yl)phosphonate is unique due to its specific structural features, which confer distinct reactivity and potential applications. The presence of the 3-oxo-1-buten-1-yl group allows for unique interactions and reactions that are not observed with simpler phosphonate esters.
特性
CAS番号 |
89021-25-0 |
|---|---|
分子式 |
C10H19O4P |
分子量 |
234.23 g/mol |
IUPAC名 |
4-di(propan-2-yloxy)phosphorylbut-3-en-2-one |
InChI |
InChI=1S/C10H19O4P/c1-8(2)13-15(12,14-9(3)4)7-6-10(5)11/h6-9H,1-5H3 |
InChIキー |
RXDLGWVPUAZIAP-UHFFFAOYSA-N |
正規SMILES |
CC(C)OP(=O)(C=CC(=O)C)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


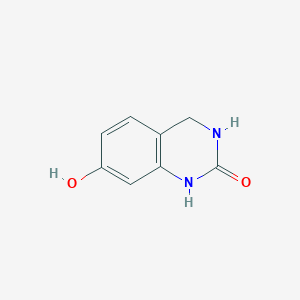
![2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13694765.png)

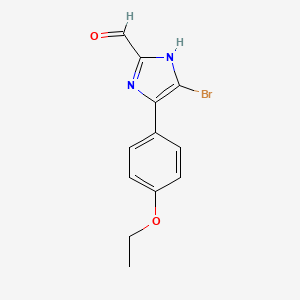
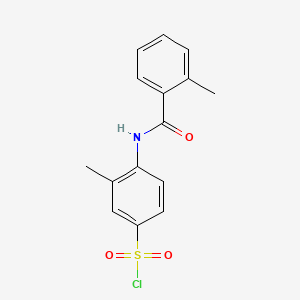
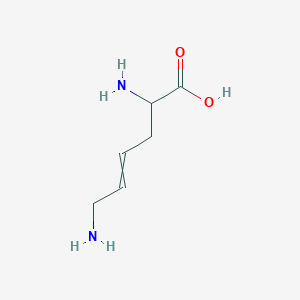
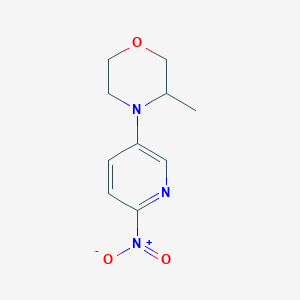
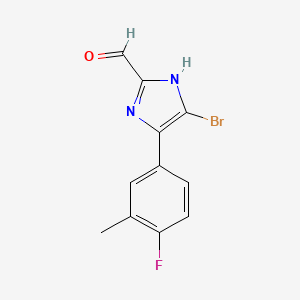


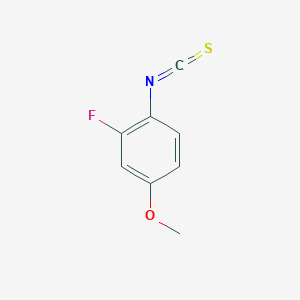
![Carbamic acid, N-[(1S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13694826.png)
![3-(Benzyloxy)-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene](/img/structure/B13694830.png)

